molecular formula C11H10BrNO2 B1417117 Ethyl 2-bromo-5-cyano-4-methylbenzoate CAS No. 1805248-85-4

Ethyl 2-bromo-5-cyano-4-methylbenzoate

Cat. No.: B1417117
CAS No.: 1805248-85-4
M. Wt: 268.11 g/mol
InChI Key: YVKYNDCBXUTVDG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-4-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 2-position, a cyano group at the 5-position, and a methyl group at the 4-position of the benzene ring. The ethyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing cyano and bromo groups, which activate the aromatic ring for electrophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-8(6-13)7(2)4-10(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKYNDCBXUTVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-cyano-4-methylbenzoate can be synthesized through several methodsThe reaction conditions typically involve the use of bromine or a brominating agent, a cyanide source such as sodium cyanide, and an acid catalyst for the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: Products include amine derivatives.

    Oxidation: Products include carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-5-cyano-4-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and bromine groups can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent type, position, or functional groups, leading to variations in physicochemical properties and reactivity. Below is a detailed comparison with key analogs, including data inferred from literature and structural analysis.

Table 1: Substituent Comparison of Ethyl 2-bromo-5-cyano-4-methylbenzoate and Analogs

Compound Name Substituent Positions (Benzene Ring) Key Functional Groups Reactivity Profile
This compound 2-Br, 5-CN, 4-CH3 Ester, Br, CN, CH3 Moderate stability; Suzuki coupling candidate
Ethyl 2-bromo-4-cyano-5-formylbenzoate (CAS 103859-96-7) 2-Br, 4-CN, 5-CHO Ester, Br, CN, CHO Higher reactivity (formyl group); prone to oxidation
Ethyl 4-bromo-2-cyano-5-methylbenzoate 4-Br, 2-CN, 5-CH3 Ester, Br, CN, CH3 Altered regioselectivity in reactions

Key Findings:

Substituent Position Effects: The bromine position (2 vs. 4) significantly impacts reactivity. For example, 2-bromo derivatives are more favorable for ortho-directed metal-coupling reactions (e.g., Suzuki-Miyaura) compared to 4-bromo isomers . The cyano group at position 5 (vs. 4) in the target compound may reduce steric hindrance, enhancing accessibility for nucleophilic attack.

Functional Group Influence: The methyl group in this compound improves steric protection of the ester moiety, increasing stability compared to analogs with electron-deficient substituents (e.g., formyl) . The formyl group in Ethyl 2-bromo-4-cyano-5-formylbenzoate introduces susceptibility to oxidation, limiting its utility in long-term storage or reducing environments.

Thermal and Solubility Properties :

  • Methyl-substituted analogs generally exhibit higher melting points and lower solubility in polar solvents compared to formyl-containing derivatives due to reduced polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-5-cyano-4-methylbenzoate
Reactant of Route 2
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Ethyl 2-bromo-5-cyano-4-methylbenzoate

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